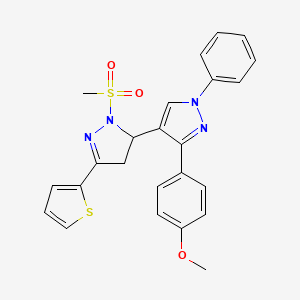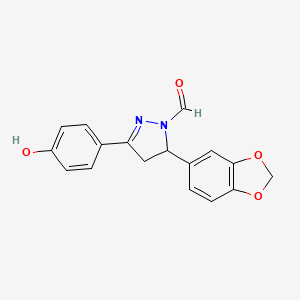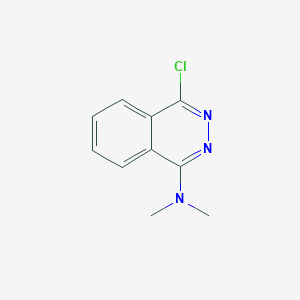![molecular formula C12H8Cl3N3 B11453270 4-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11453270.png)
4-[[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a pyridine ring substituted with a hydrazone moiety, which is further attached to a 2,4,6-trichlorophenyl group. The presence of multiple chlorine atoms and the hydrazone linkage contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE typically involves the condensation of 2,4,6-trichlorophenylhydrazine with a pyridine aldehyde or ketone. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of hydrochloric acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The chlorine atoms in the 2,4,6-trichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 4-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine: Shares the hydrazone linkage and trichlorophenyl group but differs in the aromatic ring structure.
(4E)-4-[2-(2,4,6-trichlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1λ6-thieno[2,3-b]thiopyran-1,1-dione: Contains a thieno[2,3-b]thiopyran ring system instead of a pyridine ring.
Uniqueness
4-[(E)-[2-(2,4,6-TRICHLOROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE is unique due to its combination of a pyridine ring with a hydrazone linkage and a trichlorophenyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H8Cl3N3 |
|---|---|
Molecular Weight |
300.6 g/mol |
IUPAC Name |
2,4,6-trichloro-N-[(E)-pyridin-4-ylmethylideneamino]aniline |
InChI |
InChI=1S/C12H8Cl3N3/c13-9-5-10(14)12(11(15)6-9)18-17-7-8-1-3-16-4-2-8/h1-7,18H/b17-7+ |
InChI Key |
RNCOCKWSMNQPJZ-REZTVBANSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CN=CC=C1C=NNC2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(tert-butyl)-5-phenyl-4-(3,4,5-trimethoxyphenyl)-4,4a,5,7-tetrahydroimidazo[4,5-b]pyrazolo[4,3-e]pyridin-6(1H)-one](/img/structure/B11453191.png)

![ethyl 6-(4-fluorobenzoyl)imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11453200.png)
![12,12-dimethyl-4-(3-methylphenyl)-5-phenacylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11453203.png)
![5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-3-phenyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11453207.png)
![diethyl 3-methyl-5-{[4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11453216.png)
![Methyl 4-(2-chlorophenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11453222.png)
![4-(3-chlorophenyl)-6-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11453225.png)
![ethyl 7-butyl-2-oxo-6-(pyridine-4-carbonylimino)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11453227.png)

![1-benzyl-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11453230.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide](/img/structure/B11453233.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11453255.png)

